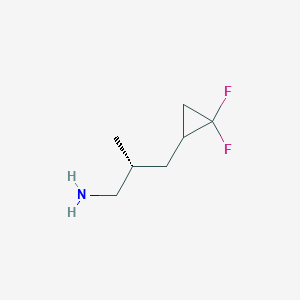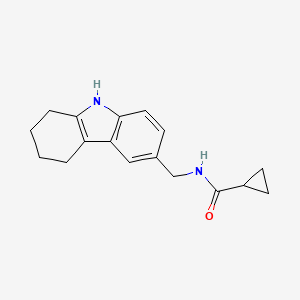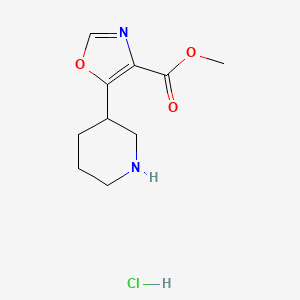
(2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of a difluorocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine typically involves the following steps:
Formation of the Difluorocyclopropyl Group: This can be achieved through the ring-opening of gem-difluorocyclopropane, often using visible light-mediated reactions in the presence of an organic dye and amine.
Introduction of the Amino Group: The difluorocyclopropyl intermediate can be further reacted with appropriate reagents to introduce the amino group, forming the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes ensuring high yields, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The difluorocyclopropyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropyl ketones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluorocyclopropyl group can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target molecules. Pathways involved may include metabolic or signaling pathways relevant to the compound’s intended application.
Comparison with Similar Compounds
Similar Compounds
(2,2-Difluorocyclopropyl)methanol: Used as an intermediate in the synthesis of various derivatives.
2,2-Difluorocyclopropanecarboxylic acid: Utilized in Friedel-Crafts reactions to prepare aryl difluorocyclopropyl ketones.
Uniqueness
(2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine is unique due to its chiral nature and the presence of both a difluorocyclopropyl group and an amino group. This combination of features can result in distinct chemical and biological properties, making it valuable for specific applications where chirality and fluorine substitution are advantageous.
Properties
IUPAC Name |
(2R)-3-(2,2-difluorocyclopropyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c1-5(4-10)2-6-3-7(6,8)9/h5-6H,2-4,10H2,1H3/t5-,6?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTYDTYRKUAFEK-LWOQYNTDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CC1(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-hydroxyquinolin-4-yl)methyl]-N,2-dimethyl-5-(4-nitrophenyl)furan-3-carboxamide](/img/structure/B2695021.png)
![N-[2-(1,4-Dioxan-2-yl)ethyl]but-2-ynamide](/img/structure/B2695022.png)


![1-methyl-2-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole](/img/structure/B2695028.png)
![4-[(4-chlorobenzenesulfinyl)methyl]-2-phenyl-6-(phenylsulfanyl)pyrimidine](/img/structure/B2695031.png)
![2-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2695032.png)
![2-[(4-Methylphenyl)methyl]-1,1-dioxo-5-phenyl-1,2-thiazol-3-one](/img/structure/B2695034.png)

![tert-butyl 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate](/img/structure/B2695036.png)
![(2E)-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2695039.png)


![N-(4-bromophenyl)-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2695044.png)
